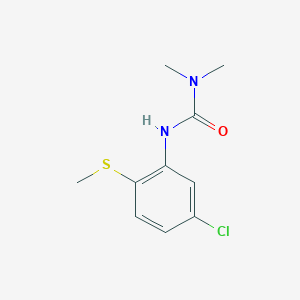

3-(5-Chloro-2-methylsulfanylphenyl)-1,1-dimethylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(5-Chloro-2-methylsulfanylphenyl)-1,1-dimethylurea is an organic compound that features a urea moiety substituted with a chlorinated and methylsulfanyl-substituted phenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methylsulfanylphenyl)-1,1-dimethylurea typically involves the following steps:

Starting Materials: The synthesis begins with 5-chloro-2-methylsulfanylphenylamine and dimethylcarbamoyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 5-chloro-2-methylsulfanylphenylamine is dissolved in an appropriate solvent such as dichloromethane. Dimethylcarbamoyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours at room temperature.

Purification: The product is isolated by filtration, washed with water, and purified by recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the process.

Análisis De Reacciones Químicas

Types of Reactions

3-(5-Chloro-2-methylsulfanylphenyl)-1,1-dimethylurea can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Substitution: Amines, thiols, sodium hydride.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

Oxidation: 3-(5-Chloro-2-methylsulfinylphenyl)-1,1-dimethylurea, 3-(5-Chloro-2-methylsulfonylphenyl)-1,1-dimethylurea.

Substitution: 3-(5-Amino-2-methylsulfanylphenyl)-1,1-dimethylurea, 3-(5-Mercapto-2-methylsulfanylphenyl)-1,1-dimethylurea.

Hydrolysis: 5-Chloro-2-methylsulfanylphenylamine, carbon dioxide.

Aplicaciones Científicas De Investigación

3-(5-Chloro-2-methylsulfanylphenyl)-1,1-dimethylurea has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: It may be investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 3-(5-Chloro-2-methylsulfanylphenyl)-1,1-dimethylurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(5-Chloro-2-methylsulfonylphenyl)-1,1-dimethylurea

- 3-(5-Chloro-2-methylsulfinylphenyl)-1,1-dimethylurea

- 3-(5-Bromo-2-methylsulfanylphenyl)-1,1-dimethylurea

Uniqueness

3-(5-Chloro-2-methylsulfanylphenyl)-1,1-dimethylurea is unique due to the presence of both a chlorine atom and a methylsulfanyl group on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as reactivity and stability, which may not be observed in similar compounds with different substituents.

Actividad Biológica

3-(5-Chloro-2-methylsulfanylphenyl)-1,1-dimethylurea is a compound of interest due to its potential biological activities, particularly in the fields of herbicide development and pharmacological applications. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C₁₀H₁₃ClN₂O

- SMILES : CC1=C(C=C(C=C1)Cl)NC(=O)N(C)C

- InChIKey : WGHPKSCYIOZYDA-UHFFFAOYSA-N

The primary mode of action for this compound is its ability to inhibit photosynthetic electron transport in plants. This inhibition occurs at the level of Photosystem II (PSII), a critical component in the photosynthetic pathway. By disrupting electron transport, this compound can lead to reduced photosynthetic efficiency and ultimately plant death.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Herbicidal Efficacy

A study evaluated the herbicidal activity of this compound against common agricultural weeds. The results demonstrated:

- Inhibition Rate : Up to 90% inhibition of weed growth at concentrations above 100 mg/L.

- Selectivity : The compound showed selective toxicity towards certain weed species while sparing crops like maize and soybean.

Antimicrobial Studies

In vitro studies have been conducted to assess the antimicrobial activity of this compound against various bacterial strains:

- Tested Strains : Escherichia coli, Staphylococcus aureus.

- Results : The compound exhibited moderate antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL.

Data Tables

| Biological Activity | Test Organism/Target | Observed Effect | Concentration |

|---|---|---|---|

| Herbicidal | Various weeds | 90% growth inhibition | >100 mg/L |

| Antibacterial | E. coli | Moderate activity | 50-100 µg/mL |

| Antibacterial | S. aureus | Moderate activity | 50-100 µg/mL |

Propiedades

Número CAS |

10393-84-7 |

|---|---|

Fórmula molecular |

C10H13ClN2OS |

Peso molecular |

244.74 g/mol |

Nombre IUPAC |

3-(5-chloro-2-methylsulfanylphenyl)-1,1-dimethylurea |

InChI |

InChI=1S/C10H13ClN2OS/c1-13(2)10(14)12-8-6-7(11)4-5-9(8)15-3/h4-6H,1-3H3,(H,12,14) |

Clave InChI |

LRMYXWVLIINZSE-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C(=O)NC1=C(C=CC(=C1)Cl)SC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.